molecular formula C10H15BO4 B1591321 2-Isopropoxy-6-methoxyphenylboronic acid CAS No. 870778-88-4

2-Isopropoxy-6-methoxyphenylboronic acid

Cat. No.: B1591321
CAS No.: 870778-88-4
M. Wt: 210.04 g/mol
InChI Key: ZAKDYROLNHVOEL-UHFFFAOYSA-N
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Scientific Research Applications

2-Isopropoxy-6-methoxyphenylboronic acid has a wide range of applications in scientific research:

Safety and Hazards

This compound is classified as non-combustible . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 2-Isopropoxy-6-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic molecules .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have suitable bioavailability for use in chemical reactions.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic molecules, which are crucial in various fields, including pharmaceuticals and materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environments.

Biochemical Analysis

Biochemical Properties

2-Isopropoxy-6-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that have active site serine residues . The compound’s ability to form these interactions makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with enzymes involved in metabolic pathways can lead to changes in the levels of metabolites and the flux of metabolic pathways . Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, particularly those with serine residues. The boronic acid group of this compound interacts with the hydroxyl group of the serine residue, forming a tetrahedral intermediate that mimics the transition state of the enzyme’s natural substrate . This interaction effectively inhibits the enzyme’s activity, making this compound a potent enzyme inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of its corresponding phenol and boric acid . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to inhibit enzyme activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s inhibitory effects plateau at certain concentrations, indicating saturation of the target enzymes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that contain serine residues in their active sites. The compound can inhibit these enzymes, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, this compound can interact with cofactors and other small molecules, further influencing metabolic pathways and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular function . The subcellular localization of this compound is crucial for its activity and function, as it determines the accessibility of its target enzymes and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-6-methoxyphenylboronic acid typically involves the reaction of 2-isopropoxy-6-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: Trimethyl borate, 2-isopropoxy-6-methoxyphenyl magnesium bromide

    Hydrolysis: Using aqueous acid (e.g., HCl)

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Handling: Larger reactors and automated systems for reagent addition

    Purification: Crystallization or chromatography to ensure high purity

    Safety Measures: Proper handling of reagents and solvents to ensure safety and compliance with industrial standards

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-6-methoxyphenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: Conversion to phenol derivatives using oxidizing agents.

    Substitution: Reactions with electrophiles to form various substituted derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol, water)

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate

    Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds

    Oxidation: Phenol derivatives

    Substitution: Substituted phenylboronic acids

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2,6-Diisopropylphenylboronic acid

Uniqueness

2-Isopropoxy-6-methoxyphenylboronic acid is unique due to the presence of both isopropoxy and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct steric and electronic properties that can be advantageous in specific synthetic applications .

Properties

IUPAC Name

(2-methoxy-6-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7(2)15-9-6-4-5-8(14-3)10(9)11(12)13/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKDYROLNHVOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OC(C)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584630
Record name {2-Methoxy-6-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870778-88-4
Record name {2-Methoxy-6-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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